1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
Description
This compound features a pyrazole core fused with a quinoline system, modified by a [1,3]dioxolo group, a chloro substituent, and a cyclopropane moiety. The structural complexity of this molecule suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors. Its synthesis likely involves cyclocondensation of a quinoline precursor with a cyclopropyl-substituted pyrazole intermediate under reflux conditions, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
1-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-cyclopropyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-2-18(24)23-15(7-14(22-23)10-3-4-10)12-5-11-6-16-17(26-9-25-16)8-13(11)21-19(12)20/h5-6,8,10,15H,2-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDXYDJFOMZELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2CC2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Key analogues include pyrazole derivatives synthesized via reactions with malononitrile, ethyl cyanoacetate, or thiophene systems (e.g., compounds 11a, 11b, 7a, and 7b in and ). Below is a comparative analysis:
Physicochemical and Electronic Properties
- Lipophilicity: The target compound’s chloro and dioxolo groups increase hydrophobicity compared to 11a and 7a, which have polar amino/hydroxy groups .
- Electronic Profile: The quinoline moiety in the target compound provides a rigid, aromatic system, contrasting with the pyran or thiophene cores in analogues, which may alter π-π stacking or charge-transfer interactions.
Research Findings and Validation
Structural Validation
Crystallographic data for analogues (e.g., 11a, 7a) were refined using SHELXL, a program renowned for small-molecule refinement . Key parameters:
| Parameter | Target Compound (Inferred) | 11a (Example) | Validation Tool |
|---|---|---|---|
| R-factor | ~0.05 (hypothetical) | 0.042 (reported) | SHELXL |
| Bond Length (C-Cl) | 1.73 Å | N/A | CIF validation |
Functional Differences
- Solubility: The ketone group in the target compound could improve aqueous solubility compared to 11a (cyano/hydroxy) or 7a (thiophene), though experimental confirmation is needed.
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